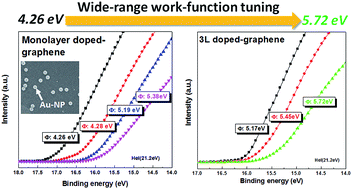Wide-range work-function tuning of active graphene transparent electrodes via hole doping†
RSC Advances Pub Date: 2016-03-28 DOI: 10.1039/C6RA04449B
Abstract
Graphene is regarded as a potential candidate to replace the transparent conductive (TC) electrodes that are currently used in various optoelectronic applications. However, there is still a lack of methods by which to achieve low sheet resistance (Rs) with stable doping and work functions with a wide range of tunability, which is significant for band alignment at the interface to enhance charge transport and thus to achieve higher device performance. We developed a novel strategy for preparing a TC electrode by doping layer-by-layer (LBL)-stacked graphene with AuCl3, by which means an excellent TC performance (an Rs of 40 ohm sq−1 at a transmittance (T) of 89.5%) and an extremely wide range of work-function tunability (∼1.5 eV) were successfully achieved. Moreover, a hybrid electrode prepared by transferring doped graphene onto a pre-patterned Cu metal mesh exhibited a low resistance of ∼4.9 ohm sq−1. In addition, we monitored the long-term stability of AuCl3-doped graphene for 6 months and also constructed a model for accelerated degradation testing. The relevant mechanism of charge transfer between the graphene and the dopants was characterized based on X-ray photoelectron spectroscopy (XPS) spectra to elucidate degradation observed after long-term testing. This work contributes a novel type of “active electrode”; the doped graphene film not only serves as a high-performance TC electrode but also provides a wide range of tunable work functions. The proposed active electrode is prepared using a scalable and facile doping process, which paves the way for its usage in applications such as optoelectronic devices.


Recommended Literature
- [1] Intersystem crossing in tunneling regime: T1 → S0 relaxation in thiophosgene†
- [2] The origin of global and macrocyclic aromaticity in porphyrinoids
- [3] 3D hierarchical anatase TiO2 superstructures constructed by “nanobricks” built nanosheets with exposed {001} facets: facile synthesis, formation mechanism and superior photocatalytic activity†
- [4] Rhodamine 6G and 800 J-heteroaggregates with enhanced acceptor luminescence (HEAL) adsorbed in transparent SiO2 GLAD thin films†
- [5] Honeycomb scaffolds capable of achieving barrier membrane-free guided bone regeneration
- [6] Glassy carbon microelectrode arrays enable voltage-peak separated simultaneous detection of dopamine and serotonin using fast scan cyclic voltammetry†
- [7] Levels of synthetic musk compounds in municipal wastewater for potential estimation of biota exposure in receiving waters
- [8] Synthesis and characterisation of the first carbene and diazabutadiene–indium(ii) complexes†
- [9] Ir-catalyzed selective dehydrogenative cross-coupling of aryls with o-carboranes via a mixed directing-group strategy†
- [10] Progress on chemical modification of cellulose in “green” solvents










